molecular formula C11H9FN2O3 B6385534 (2,4)-Dihydroxy-5-(3-fluoro-4-methoxyphenyl)pyrimidine, 95% CAS No. 1261959-32-3

(2,4)-Dihydroxy-5-(3-fluoro-4-methoxyphenyl)pyrimidine, 95%

Cat. No. B6385534
CAS RN: 1261959-32-3
M. Wt: 236.20 g/mol
InChI Key: MQAYCYDHHVQODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dihydroxy-5-(3-fluoro-4-methoxyphenyl)pyrimidine, 95% (2,4-DHP-FMP) is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of pyrimidine, a heterocyclic organic compound that can be found in a variety of biological molecules. 2,4-DHP-FMP has been used in several laboratory experiments, and has shown promise for its potential use in a variety of scientific research applications.

Mechanism of Action

The mechanism of action of (2,4)-Dihydroxy-5-(3-fluoro-4-methoxyphenyl)pyrimidine, 95% is not yet fully understood. However, it is believed to interact with proteins and enzymes, either by binding to them or by inhibiting their activity. It is also believed to be able to penetrate cell membranes and to interact with DNA and RNA, either by binding to them or by inhibiting their expression.
Biochemical and Physiological Effects
(2,4)-Dihydroxy-5-(3-fluoro-4-methoxyphenyl)pyrimidine, 95% has been found to have a variety of biochemical and physiological effects. It has been found to be able to inhibit the activity of certain enzymes, including the enzyme cyclooxygenase-2 (COX-2). It has also been found to be able to inhibit the expression of certain genes, including the gene encoding the protein p21. In addition, (2,4)-Dihydroxy-5-(3-fluoro-4-methoxyphenyl)pyrimidine, 95% has been found to be able to reduce inflammation and to have anti-cancer activity.

Advantages and Limitations for Lab Experiments

The use of (2,4)-Dihydroxy-5-(3-fluoro-4-methoxyphenyl)pyrimidine, 95% in laboratory experiments has several advantages and limitations. One advantage is that it is a relatively simple compound to synthesize, making it relatively easy to obtain. In addition, it is relatively stable, making it easy to store and transport. However, there are several limitations to its use in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very stable in the presence of light and heat, making it difficult to use in certain types of experiments.

Future Directions

There are several potential future directions for the use of (2,4)-Dihydroxy-5-(3-fluoro-4-methoxyphenyl)pyrimidine, 95% in scientific research. One potential direction is to use it as a drug delivery system, as it has been found to be able to penetrate cell membranes and target specific proteins. Another potential direction is to use it as a tool for studying the structure and function of proteins, enzymes, DNA, and RNA. In addition, it could be used to study the effects of different compounds on gene expression, as well as to study the effects of different compounds on inflammation and cancer. Finally, it could be used to develop new drugs and treatments for various diseases.

Synthesis Methods

(2,4)-Dihydroxy-5-(3-fluoro-4-methoxyphenyl)pyrimidine, 95% can be synthesized through a multi-step process. The first step involves the reaction of 4-methoxybenzaldehyde with 3-fluorobromoacetone in the presence of a base, such as sodium hydroxide. This reaction yields 4-methoxy-3-fluorobenzaldehyde, which is then reacted with 2,4-diaminopyrimidine in the presence of a base, such as potassium carbonate. This reaction yields 2,4-dihydroxy-5-(3-fluoro-4-methoxyphenyl)pyrimidine. The product is then purified through a process of recrystallization and chromatography, yielding a 95% pure product.

Scientific Research Applications

(2,4)-Dihydroxy-5-(3-fluoro-4-methoxyphenyl)pyrimidine, 95% has been studied for its potential use in a variety of scientific research applications. It has been used in studies of the structure and function of proteins, as well as in studies of enzyme kinetics and enzyme inhibition. It has also been used in studies of the structure and function of DNA and RNA, as well as in studies of gene expression. In addition, (2,4)-Dihydroxy-5-(3-fluoro-4-methoxyphenyl)pyrimidine, 95% has been studied for its potential use in drug delivery systems, as it has been found to be able to penetrate cell membranes and target specific proteins.

properties

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c1-17-9-3-2-6(4-8(9)12)7-5-13-11(16)14-10(7)15/h2-5H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAYCYDHHVQODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CNC(=O)NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4)-Dihydroxy-5-(3-fluoro-4-methoxyphenyl)pyrimidine

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